(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid

Catalog No.
S12770884
CAS No.
M.F
C31H34N2O6
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carb...

Product Name

(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid

IUPAC Name

2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)

InChI Key

DYKHBFJZCIEBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

The compound (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid is a complex amino acid derivative characterized by its unique stereochemistry and functional groups. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis, which enhances its utility in biochemical applications. The presence of multiple chiral centers contributes to its specificity in biological interactions, making it a subject of interest in medicinal chemistry and drug design.

Typical of amino acids and peptides. These include:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, facilitating the synthesis of larger peptides or proteins.
  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the release of the constituent amino acids.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing access to the free amine for further reactions.

These reactions are essential in understanding the compound's behavior in biological systems and its potential applications in drug development.

The biological activity of (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid may be predicted using structure-activity relationship models. Such compounds often exhibit activities related to:

  • Antimicrobial Properties: Many amino acid derivatives show inhibition against bacterial growth.
  • Anticancer Activity: Certain structural motifs within this compound may interact with cellular pathways involved in cancer proliferation.
  • Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Computer-aided prediction tools can provide insights into these activities based on the compound's structure .

The synthesis of this compound typically involves several steps:

  • Starting Materials: Begin with commercially available amino acids and protective groups.
  • Fmoc Protection: Protect the amine group using fluorenylmethoxycarbonyl chloride.
  • Coupling Reactions: Use standard peptide coupling methods (e.g., using carbodiimides) to attach additional amino acids or functional groups.
  • Deprotection: Remove protective groups under appropriate conditions to yield the final product.

These methods highlight the importance of protecting groups in synthesizing complex molecules while maintaining stereochemical integrity.

The applications of (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid include:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Biochemical Research: It can be utilized in studies involving protein synthesis and enzyme activity modulation.
  • Peptide Synthesis: As a building block, it plays a crucial role in synthesizing peptides with desired biological activities.

Interaction studies are vital for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to various proteins or enzymes, providing insights into potential biological effects.
  • In Vitro Assays: Laboratory tests can evaluate the compound's efficacy against specific cellular targets or pathways.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid, including:

  • L-Leucine Derivatives
    • Similarity: Both contain branched-chain structures and are involved in protein synthesis.
    • Uniqueness: The presence of additional functional groups in the target compound enhances its specificity.
  • Fluorenylmethoxycarbonyl Amino Acids
    • Similarity: Share the fluorenylmethoxycarbonyl protecting group.
    • Uniqueness: The specific arrangement of chiral centers differentiates it from simpler derivatives.
  • Phenylalanine Derivatives
    • Similarity: Both contain aromatic rings contributing to hydrophobic interactions.
    • Uniqueness: The additional hydroxyl and amide functionalities provide distinct biological activities.

These comparisons highlight the unique features of the target compound while situating it within a broader context of related chemical entities.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

530.24168681 g/mol

Monoisotopic Mass

530.24168681 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

Explore Compound Types